

Application Notes and Protocols for (-)SHIN2 in In Vivo Target Engagement Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)SHIN2 is the inactive enantiomer of the potent serine hydroxymethyltransferase (SHMT) inhibitor, (+)SHIN2. In drug discovery and development, particularly in the context of in vivo target engagement and efficacy studies, the use of an inactive enantiomer as a negative control is crucial for validating that the observed pharmacological effects of the active compound are due to its specific interaction with the intended target. This document provides detailed application notes and protocols for the use of (-)SHIN2 as a negative control in in vivo studies designed to assess the target engagement of its active counterpart, (+)SHIN2.

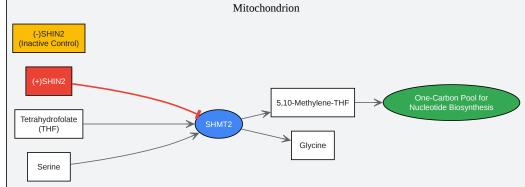
Mechanism of Action of the Active Enantiomer, (+)SHIN2

(+)SHIN2 is an inhibitor of serine hydroxymethyltransferase (SHMT), with a preference for the mitochondrial isoform, SHMT2.[1][2] SHMT is a critical enzyme in one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylene-tetrahydrofolate. This reaction is a primary source of one-carbon units essential for the biosynthesis of nucleotides (purines and thymidylate) and other macromolecules required for cell proliferation.[3][4] In many cancer cells, the SHMT2-mediated pathway is upregulated to meet the high demand for biomass production.[1] By inhibiting SHMT, (+)SHIN2 disrupts the supply of one-carbon units, leading to cell cycle arrest and inhibition of tumor growth.[5]



Signaling Pathway

Figure 1: (+)SHIN2 Inhibition of the SHMT2 Pathway.



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Caption: (+)SHIN2 targets and inhibits SHMT2, blocking the one-carbon metabolism pathway.

Quantitative Data

The following table summarizes the available quantitative data for the active enantiomer, (+)SHIN2. As the inactive control, **(-)SHIN2** is expected to have negligible activity in these assays.

Parameter	Cell Line	Value	Reference
IC50	HCT116 (Colon Cancer)	300 nM	[5]
IC50	Molt4 (T-ALL)	89 nM	[5]
In Vivo Dosage	Mouse models	200 mg/kg (IP)	[1][5]



Experimental ProtocolsIn Vivo Target Engagement Study Using Isotope Tracing

This protocol is designed to assess the in vivo target engagement of SHMT by monitoring the metabolic flux from serine to glycine using stable isotope-labeled serine.

Objective: To confirm that (+)SHIN2 inhibits SHMT activity in vivo and that (-)SHIN2 does not.

Materials:

- (+)SHIN2
- (-)SHIN2 (as a negative control)
- Vehicle: 20% (w/v) 2-hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water[1]
- U-13C-Serine (sterile solution, 30 mM in saline)[1]
- Male C57BL/6 mice (10-14 weeks old) with surgically implanted jugular vein catheters[1]
- Blood collection tubes
- Centrifuge
- LC-MS instrumentation for metabolite analysis

Experimental Workflow:



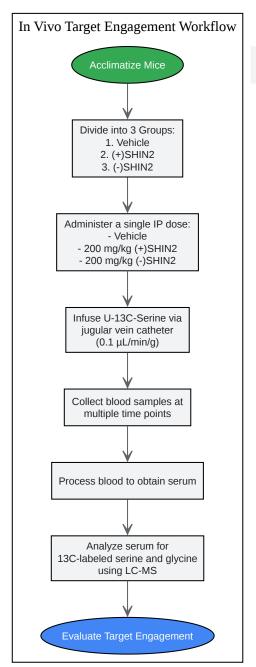


Figure 2: Experimental workflow for in vivo target engagement.

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Caption: Workflow for assessing in vivo target engagement of SHMT inhibitors.



Procedure:

- Animal Preparation: Acclimatize catheterized male C57BL/6 mice for at least 3 days before the experiment. House mice individually.[1]
- Compound Formulation: Prepare a 20 mg/mL solution of (+)SHIN2 and (-)SHIN2 in 20% HPβCD in water. The vehicle group will receive the 20% HPβCD solution.[1]
- Dosing: Administer a single intraperitoneal (IP) injection of the vehicle, 200 mg/kg (+)SHIN2,
 or 200 mg/kg (-)SHIN2 to the respective groups of mice.[1]
- Isotope Infusion: Immediately after dosing, begin the infusion of U-13C-Serine (30 mM in saline) at a rate of 0.1 μL/min/g through the jugular vein catheter.[1]
- Blood Collection: Collect approximately 10 μL of blood via tail bleeding at baseline (pre-dose) and at several time points post-dose (e.g., 1, 2, 4, 6, and 8 hours).[1]
- Sample Processing: Place blood samples on ice for 20 minutes, then centrifuge at 16,000 x g for 10 minutes at 4°C to separate the serum. Store serum at -80°C until analysis.[1]
- LC-MS Analysis: Analyze the serum samples by LC-MS to determine the levels of 13Clabeled serine and glycine.
- Data Interpretation: In the vehicle and (-)SHIN2 treated groups, a steady increase in 13C-labeled glycine is expected, indicating active SHMT-mediated conversion of serine to glycine. In the (+)SHIN2 treated group, a significant reduction in the formation of 13C-labeled glycine is anticipated, demonstrating target engagement and inhibition of SHMT. The (-)SHIN2 group should show a metabolic profile similar to the vehicle group, confirming its lack of on-target activity.

In Vivo Efficacy Study in a T-ALL Xenograft Model

This protocol outlines the use of **(-)SHIN2** as a negative control in a study evaluating the antitumor efficacy of **(+)SHIN2**.

Objective: To determine if the anti-tumor effects of (+)SHIN2 are specific and to rule out non-specific toxicity, using **(-)SHIN2** as a control.



Materials:

- (+)SHIN2 and (-)SHIN2 formulated as described above.
- Vehicle (20% HPβCD in water).
- Human T-ALL cell line (e.g., Molt4) or a patient-derived xenograft (PDX) model.
- Immunocompromised mice (e.g., NOD/SCID).
- Bioluminescence imaging system (if using luciferase-expressing cells).

Procedure:

- Tumor Implantation: Inoculate immunocompromised mice with the T-ALL cells.
- Tumor Growth and Grouping: Monitor tumor growth. When tumors are established, randomize mice into three groups: Vehicle, (+)SHIN2 (200 mg/kg), and (-)SHIN2 (200 mg/kg).
- Treatment: Administer the respective treatments via IP injection. A typical dosing schedule could be twice daily (BID) for a set number of days (e.g., 11 days).[1]
- Monitoring: Monitor tumor burden using bioluminescence imaging or other appropriate methods. Also, monitor animal body weight and overall health as indicators of toxicity.
- Endpoint: At the end of the study, or when humane endpoints are reached, euthanize the animals and collect tumors for further analysis.
- Data Interpretation: A significant reduction in tumor growth is expected in the (+)SHIN2 treated group compared to the vehicle and (-)SHIN2 groups. The (-)SHIN2 group should exhibit tumor growth kinetics similar to the vehicle group, demonstrating that the observed anti-tumor efficacy of (+)SHIN2 is due to its specific on-target activity and not a general cytotoxic effect of the chemical scaffold.

Concluding Remarks







The use of **(-)SHIN2** as an inactive control is indispensable for the rigorous in vivo evaluation of its active enantiomer, (+)SHIN2. By including **(-)SHIN2** in target engagement and efficacy studies, researchers can confidently attribute the observed pharmacological and anti-tumor effects to the specific inhibition of SHMT, thereby strengthening the rationale for further development of (+)SHIN2 as a therapeutic agent. The protocols provided herein offer a framework for conducting these critical in vivo experiments.

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